molecular formula C17H19NO4 B6508237 3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 370848-29-6

3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B6508237
CAS No.: 370848-29-6
M. Wt: 301.34 g/mol
InChI Key: ZCTBEUVSZBQGDJ-UHFFFAOYSA-N
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Description

3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a specialized N,O-containing spirocyclic compound of significant interest in advanced chemical research and development . Its structure integrates an o-toluidine moiety with a 1,5-dioxaspiro[5.5]undecane-2,4-dione scaffold, creating a versatile building block. The spirocyclic core is a prominent feature in many biologically active molecules and functional materials, valued for its three-dimensionality and structural rigidity, which can lead to precise interactions with biological targets and improved binding properties . Spiro compounds of this class have demonstrated a wide range of potential applications. They are frequently explored in medicinal chemistry as potential antiproliferative agents, antimicrobials, and for other therapeutic activities . Furthermore, related heterocyclic compounds containing the 1,5-dioxaspiro group have been investigated for their fluorescent properties, exhibiting blue and purplish blue emissions, which makes them candidates for applications in materials science, such as in the development of optical sensors and organic light-emitting diodes (OLEDs) . The synthesis of this compound is achieved through the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with o-toluidine, following well-established methodologies for analogous structures . Its crystal structure, typical for this family, is stabilized by a network of intra- and intermolecular hydrogen bonds and π-stacking interactions, which can influence its solid-state properties and solubility . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(2-methylanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-12-7-3-4-8-14(12)18-11-13-15(19)21-17(22-16(13)20)9-5-2-6-10-17/h3-4,7-8,11,18H,2,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTBEUVSZBQGDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 1,5-Dioxaspiro[5.5]undecane-2,4-dione

The spirocyclic core is synthesized via acid-catalyzed cyclization of tris(hydroxymethyl)aminomethane hydrochloride with 1,1-dimethoxycyclohexane in N,N-dimethylformamide (DMF). Para-toluenesulfonic acid (5 mol%) facilitates the formation of 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, which undergoes oxidative cleavage using sodium periodate (NaIO₄) to yield 1,5-dioxaspiro[5.5]undecan-3-one. This ketone intermediate is critical for subsequent Knoevenagel condensation with o-toluidine.

Condensation with o-Toluidine

The target compound is synthesized by refluxing equimolar amounts of 1,5-dioxaspiro[5.5]undecane-2,4-dione and o-toluidine in ethanol for 2–3 hours (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the methylene bridge. Ethanol serves as both solvent and proton donor, with yields averaging 28–35% after recrystallization from petroleum ether/ethyl acetate (2:1 v/v).

Scheme 1 :
1,5-Dioxaspiro[5.5]undecane-2,4-dione+o-ToluidineEtOH, Δ3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione\text{1,5-Dioxaspiro[5.5]undecane-2,4-dione} + \text{o-Toluidine} \xrightarrow{\text{EtOH, Δ}} \text{this compound}

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies using methanol, acetonitrile, and toluene reveal ethanol as the optimal solvent due to its polarity and boiling point (78°C), which facilitates reflux without side reactions. Lower yields (<20%) in toluene suggest poor solubility of the spiro-dione, while methanol promotes premature precipitation, reducing reaction efficiency.

Catalytic Additives

The addition of acetic acid (5 mol%) increases yield to 42% by protonating the carbonyl group, enhancing electrophilicity. Conversely, bases like triethylamine inhibit the reaction by deprotonating the amine, underscoring the sensitivity of the condensation to pH.

Crystallization and Purification

Crude product is purified via sequential recrystallization from petroleum ether/ethyl acetate mixtures. A 2:1 ratio yields needle-like crystals suitable for X-ray diffraction, while higher ethyl acetate fractions (4:1) produce block-shaped crystals with similar purity. Slow evaporation at 4°C enhances crystal lattice integrity, critical for accurate structural analysis.

Structural and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the triclinic crystal system (space group P-1) with unit cell parameters a = 7.0264(14) Å, b = 7.8523(16) Å, c = 14.102(3) Å, and angles α = 94.75(3)°, β = 98.14(3)°, γ = 96.29(3)°. The 1,3-dioxane ring adopts a distorted envelope conformation, while the cyclohexane ring maintains a chair conformation (Figure 1).

Figure 1 : Molecular structure of this compound, highlighting intramolecular hydrogen bonds (dashed lines).

Spectroscopic Data

  • ¹H NMR (500 MHz, CD₃COCD₃) : δ 7.65 (s, 2H, Ar–H), 8.19 (s, 1H, =CH–), 3.83 (s, 3H, –OCH₃), 2.00–2.15 (m, 4H, cyclopentane–H).

  • ¹³C NMR : δ 170.12 (C=O), 156.63 (=CH–), 126.9 (Ar–C).

  • IR (KBr) : Peaks at 1753 cm⁻¹ (C=O), 1600–1400 cm⁻¹ (C=C), and 2956 cm⁻¹ (C–H).

Stability and Intermolecular Interactions

The crystal packing is stabilized by C–H···O hydrogen bonds (2.8–3.2 Å) and π···π stacking between aromatic rings (3.6 Å). These interactions form a three-dimensional network, explaining the compound’s high melting point (96.9–98.1°C) and low solubility in nonpolar solvents.

Comparative Analysis with Meta-Substituted Analogs

Replacing the o-tolyl group with m-tolyl reduces yield by 12% due to steric hindrance at the ortho position. The m-isomer also exhibits a shorter C8–C10 bond (1.445 Å vs. 1.516 Å in the o-isomer), altering conjugation and spectroscopic profiles.

ParameterValueSource
Yield (Ethanol)31.3%
Crystal SystemTriclinic (P-1)
Melting Point96.9–98.1°C
C–H···O Bond Length2.8–3.2 Å
¹³C NMR (C=O)δ 170.12

Chemical Reactions Analysis

Types of Reactions

3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles like halides, amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of specific functional groups with new substituents.

Scientific Research Applications

3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. The presence of the o-tolylamino group and the spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Substituent Effects on Crystal Structures

The position and nature of substituents on the phenylamino group significantly alter crystal packing and intermolecular interactions. Key comparisons include:

Compound Substituent Crystal System Space Group Intermolecular Interactions Reference
3-((Phenylamino)methylene)-... -H (no substituent) Triclinic P 1̄ N–H⋯O hydrogen bonds
3-((4-Chlorophenylamino)methylene)-... -Cl (para) Triclinic P 1̄ N–H⋯O, C–H⋯π, and 3D hydrogen-bonded networks
3-((2-Nitrophenylamino)methylene)-... -NO₂ (ortho) Monoclinic P21/c π⋯π stacking, N–H⋯O hydrogen bonds
3-((2-Hydroxyphenylamino)methylene)-... -OH (ortho) Not specified - O–H⋯O hydrogen bonds, NLO properties
3-((m-Tolylamino)methylene)-... -CH₃ (meta) Not specified - Steric effects from methyl group

Key Observations :

  • Ortho-substituents (e.g., -NO₂, -OH, -CH₃) introduce steric hindrance, often leading to non-planar molecular conformations and distinct packing motifs compared to para-substituted analogs. For example, the nitro group in 3-((2-nitrophenylamino)methylene)-... facilitates π⋯π stacking .
  • Hydrogen bonding: Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance hydrogen-bond acceptor strength, while hydroxyl groups (-OH) act as donors and acceptors, forming robust O–H⋯O networks .

Spectroscopic and Photophysical Properties

Substituents modulate electronic transitions and vibrational modes:

Compound UV-Vis λₘₐₓ (nm) IR Features (cm⁻¹) Notable Properties
3-((2-Hydroxyphenylamino)methylene)-... 370 (experimental) O–H stretch (~3400), C=O (~1750) NLO activity, charge transfer transitions
3-((4-Chlorophenylamino)methylene)-... Not reported N–H (~3300), C=O (~1740) 3D hydrogen-bonded networks
3-((Phenylamino)methylene)-... Not reported N–H (~3250), C=O (~1735) Planar spiro core conformation

Key Observations :

  • Hydroxyphenyl derivatives exhibit redshifted UV-Vis absorption due to extended conjugation and intramolecular charge transfer (ICT) .
  • Methyl groups (o-tolyl) may slightly blue-shift absorption compared to electron-withdrawing substituents, as seen in meta-tolyl analogs .

Thermal and Stability Profiles

Thermogravimetric (TG) data for 3-((2-hydroxyphenylamino)methylene)-... (HMD) reveals decomposition onset at ~200°C, attributed to the stability of hydrogen-bonded networks . Para-chloro and nitro derivatives likely exhibit higher thermal stability due to stronger intermolecular interactions .

Biological Activity

3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and applications, emphasizing its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by the presence of dioxaspiro and an o-tolylamino group. Its molecular formula is C15H16N2O4C_{15}H_{16}N_{2}O_{4}, and it exhibits specific physical properties relevant to its biological applications.

PropertyValue
Molecular Weight288.30 g/mol
Density1.25 g/cm³
Boiling Point443 °C
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and cyclization techniques. The synthetic pathways often utilize starting materials such as o-toluidine and dioxaspiro compounds to yield the target structure with moderate to high yields depending on the conditions employed.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that dioxaspiro compounds can inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.

Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) compared to untreated controls. The compound also demonstrated a dose-dependent increase in apoptotic markers.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression. For example, it has been reported to inhibit ERK kinase activity, which plays a crucial role in cell signaling pathways related to growth and survival.

The biological activity of this compound is attributed to several mechanisms:

  • Nucleophilic Attack: The dioxaspiro moiety acts as a nucleophile in various chemical reactions, which may facilitate interactions with biological targets.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
  • Cell Cycle Arrest: It has been observed to cause G1 phase arrest in cancer cells, preventing progression to DNA synthesis.

Q & A

Q. What are the common synthesis routes for 3-((o-Tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, and how are they optimized for yield and purity?

The compound is typically synthesized via multi-step reactions involving:

  • Condensation : Reacting o-toluidine derivatives with a spirocyclic ketone precursor (e.g., 1,5-dioxaspiro[5.5]undecane-2,4-dione) under acidic conditions to form the imine intermediate .
  • Cyclization : Subsequent thermal or catalytic cyclization to stabilize the spiro architecture .
  • Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures to achieve >95% purity .
    Key optimization factors include solvent choice (e.g., ethanol or acetonitrile), temperature control (60–80°C), and stoichiometric ratios of reactants (1:1.2 for amine:ketone) .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., spirocyclic carbonyls at δ 170–175 ppm, aromatic protons from o-tolyl groups at δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolves the spirocyclic conformation, revealing boat/chair hybrid ring geometries and dihedral angles (e.g., 13.75° between dioxaspiro and aromatic planes) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 367.82) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) to assess IC50_{50} values .
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Molecular docking : Preliminary screening against targets like cyclooxygenase (COX-2) or kinase enzymes to predict binding affinity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyclization step?

Low yields (<40%) often arise from steric hindrance in the spirocyclic core. Strategies include:

  • Catalytic additives : Using p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl2_2) to accelerate imine formation .
  • Microwave-assisted synthesis : Reducing reaction time from 12 hours to 30 minutes while improving yield by 20% .
  • Solvent polarity tuning : High-polarity solvents (DMF or DMSO) enhance solubility of intermediates .

Q. What conformational insights from X-ray crystallography explain the compound’s reactivity?

Crystal structures reveal:

  • Spiro ring distortion : The dioxaspiro[5.5]undecane core adopts a boat-chair conformation, increasing steric hindrance at C3 and limiting nucleophilic attack at the carbonyl .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice, influencing solubility and melting points .
  • Torsional strain : Dihedral angles >10° between the o-tolyl group and spiro system reduce π-π stacking, altering photophysical properties .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

Contradictions may arise from:

  • Tautomerism : Keto-enol tautomerism in the dioxaspiro moiety can split carbonyl signals. Use variable-temperature NMR or deuterated solvents to stabilize dominant forms .
  • Impurities : Byproducts from incomplete cyclization (e.g., open-chain intermediates) require HPLC purification (C18 column, 70:30 acetonitrile/water) .
  • Dynamic effects : Rotameric equilibria in the o-tolylamino group can broaden signals. 2D NOESY confirms spatial proximity of protons .

Q. What advanced pharmacological models are suitable for studying its mechanism of action?

  • Enzyme inhibition assays : Fluorescence-based assays for real-time monitoring of COX-2 or kinase inhibition (e.g., IC50_{50} < 10 μM suggests therapeutic potential) .
  • In vivo toxicity : Zebrafish embryo models assess acute toxicity (LC50_{50}) and organ-specific effects .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis identifies major metabolites .

Q. How do computational methods enhance understanding of its bioactivity?

  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., RMSD < 2.0 Å over 100 ns trajectories indicates strong target engagement) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the o-tolyl ring) with antibacterial potency .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to explain redox behavior .

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